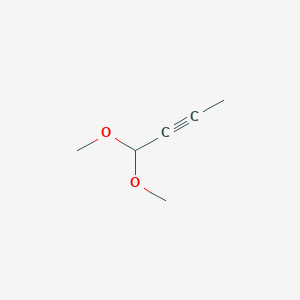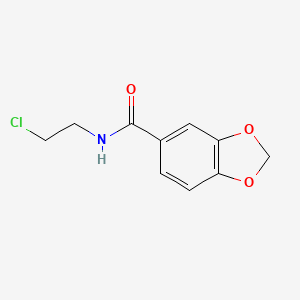
n-(2-Chloroethyl)-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)-1,3-benzodioxole-5-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring, and a chloroethyl group attached to the nitrogen atom. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-chloroethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities.
化学反应分析
Types of Reactions
N-(2-Chloroethyl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzodioxole ring can undergo oxidation to form quinone derivatives, which may exhibit different chemical and biological properties.
Reduction Reactions: The compound can be reduced under specific conditions to yield corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media to oxidize the benzodioxole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents to achieve reduction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-(2-azidoethyl)-1,3-benzodioxole-5-carboxamide or N-(2-thiocyanatoethyl)-1,3-benzodioxole-5-carboxamide can be formed.
Oxidation Products: Quinone derivatives of the benzodioxole ring.
Reduction Products: Amine derivatives of the original compound.
科学研究应用
N-(2-Chloroethyl)-1,3-benzodioxole-5-carboxamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(2-Chloroethyl)-1,3-benzodioxole-5-carboxamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This alkylation mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound interferes with DNA replication and transcription, ultimately causing cell death.
相似化合物的比较
Similar Compounds
Carmustine (BCNU): An alkylating agent used in chemotherapy with a similar chloroethyl group.
Lomustine: Another chemotherapeutic agent with a similar structure and mechanism of action.
Fotemustine: A nitrosourea compound used in the treatment of brain tumors and melanoma.
Uniqueness
N-(2-Chloroethyl)-1,3-benzodioxole-5-carboxamide is unique due to the presence of the benzodioxole ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other alkylating agents and may contribute to its specific interactions with biological targets.
属性
CAS 编号 |
15257-94-0 |
|---|---|
分子式 |
C10H10ClNO3 |
分子量 |
227.64 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C10H10ClNO3/c11-3-4-12-10(13)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13) |
InChI 键 |
RDXMUXJIVYZZMC-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


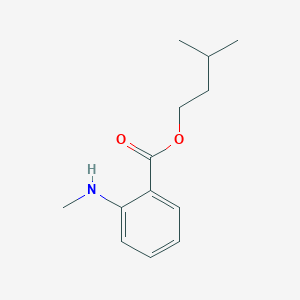


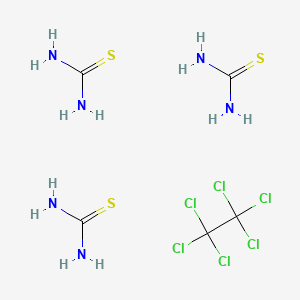
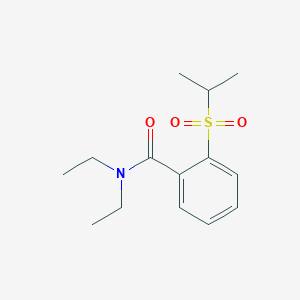
![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)

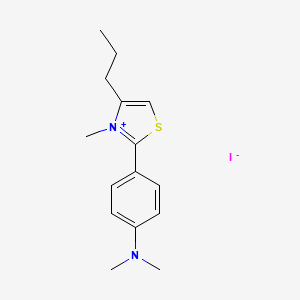
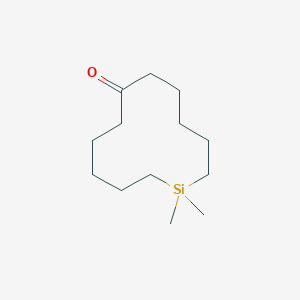
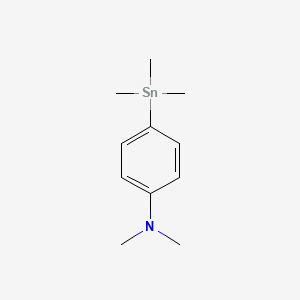


![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)
